molecular formula C18H26N2O4 B2379297 Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate CAS No. 1823491-57-1

Benzyl [[(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate

Cat. No. B2379297
CAS RN: 1823491-57-1
M. Wt: 334.416
InChI Key: ZBUKRLSPLMADFS-UHFFFAOYSA-N
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Description

Benzyl [(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate (BTPC) is an organic compound used in the synthesis of pharmaceuticals, diagnostics, and other products. It is a versatile intermediate in the synthesis of various compounds, including those used in the treatment of various diseases. BTPC is also used in the synthesis of peptides, peptidomimetics, and other compounds. It is an important intermediate in the synthesis of peptide-based drugs and diagnostics.

Scientific Research Applications

  • Synthesis and Structural Analysis : The compound has been used in synthesizing various derivatives. For example, Weber et al. (1995) focused on synthesizing and analyzing the structure of a similar compound, highlighting its potential in developing pharmaceuticals and materials with specific molecular configurations (Weber et al., 1995).

  • Drug Intermediate Synthesis : Geng Min (2010) designed an efficient process for synthesizing tert-butyl(1-benzylpyrrolidin-3-yl)methylcarbamate, starting from itaconic acid ester, which is an important drug intermediate (Geng Min, 2010).

  • Polymerization Behavior : Research by Sanda et al. (2001) involved the synthesis and polymerization of amino acid-derived cyclic carbonates, including derivatives similar to Benzyl [(S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl]methyl]carbamate. This study has implications for polymer science and engineering (Sanda et al., 2001).

  • Chemoselective Transformation : Sakaitani and Ohfune (1990) explored the chemoselective transformation of amino protecting groups via similar carbamates, which is crucial in synthesizing specific chemical structures (Sakaitani & Ohfune, 1990).

  • Synthesis of Polyamines : Goulaouic‐Dubois et al. (1995) discussed the synthesis of polyamines using tert-butoxycarbonyl and benzyl groups, demonstrating the compound's role in the synthesis of complex organic molecules (Goulaouic‐Dubois et al., 1995).

  • Divergent and Solvent-Dependent Reactions : Rossi et al. (2007) studied the divergent and solvent-dependent reactions of similar compounds, contributing to the understanding of reaction mechanisms in organic chemistry (Rossi et al., 2007).

  • Hydrogen Bond Analysis : Das et al. (2016) synthesized and characterized two carbamate derivatives, providing insights into hydrogen bond interactions in these molecules, which are vital for understanding molecular interactions (Das et al., 2016).

  • Catalytic Asymmetric Acylation : Terakado and Oriyama (2006) discussed the catalytic asymmetric acylation of alcohols using a chiral 1,2-diamine derived from (S)-Proline, where similar carbamates played a role (Terakado & Oriyama, 2006).

properties

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylaminomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-10-9-15(12-20)11-19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUKRLSPLMADFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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